molecular formula C9H12N2O2S B1372780 1,2,3,4-Tetrahydroquinoline-1-sulfonamide CAS No. 1152573-61-9

1,2,3,4-Tetrahydroquinoline-1-sulfonamide

Cat. No. B1372780
M. Wt: 212.27 g/mol
InChI Key: XBVDUBWHMSFQLE-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-1-sulfonamide is a chemical compound that is used in various applications. It is an active component in various dyes . It is also a commonly occurring substructure in a large number of biologically active compounds .


Synthesis Analysis

A two-step procedure has been developed for the synthesis of 1,2,3,4-tetrahydroquinolines. The procedure includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination . This method gives direct access to 1,2,3,4-tetrahydroquinolines .


Molecular Structure Analysis

The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, has been used to determine the precise molecular structures of the conformers of 1,2,3,4-tetrahydroquinoline .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 1,2,3,4-Tetrahydroquinoline-1-sulfonamide, focusing on unique applications in various fields:

Antioxidant and Corrosion Inhibitor

1,2,3,4-Tetrahydroquinoline is utilized as an antioxidant and corrosion inhibitor. Its properties make it valuable in extending the life of materials by preventing oxidation and corrosion processes .

Cardiovascular Drug Intermediates

Derivatives of 1,2,3,4-tetrahydroquinoline are important intermediates in the synthesis of cardiovascular drugs. They play a crucial role in the development of medications that treat heart-related conditions .

Dye Industry

This compound is an active component in various dyes, contributing to the coloration properties required in the dyeing process .

Neurodegenerative Disorders

Isoquinoline alkaloids, which include 1,2,3,4-tetrahydroisoquinolines (THIQ), exhibit biological activities against neurodegenerative disorders. They form an important class of natural and synthetic compounds used in medicinal chemistry .

Cancer Research

Specific derivatives of 1,2,3,4-tetrahydroquinoline have shown potential in prostate cancer research. They serve as lead compounds for drug development against this type of cancer .

Natural Product Synthesis

The structural motif of 1,2,3,4-tetrahydroisoquinoline is significant in natural products and therapeutic lead compounds. Research has focused on synthesizing C(1)-substituted derivatives that can act as precursors for various alkaloids with diverse biological activities .

properties

IUPAC Name

3,4-dihydro-2H-quinoline-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c10-14(12,13)11-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVDUBWHMSFQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroquinoline-1-sulfonamide

CAS RN

1152573-61-9
Record name 1,2,3,4-tetrahydroquinoline-1-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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